N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

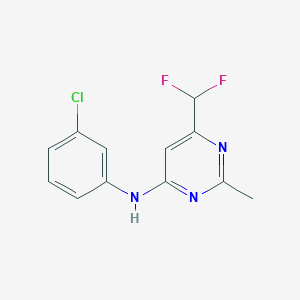

“N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be the various functional groups including the 3-chlorophenyl group, the difluoromethyl group, and the amine group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution, elimination, and addition reactions. For example, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with a pyrimidine ring often exhibit aromaticity, which can affect their chemical reactivity. Additionally, the presence of electronegative atoms such as nitrogen, chlorine, and fluorine can result in polar bonds, influencing the compound’s solubility, boiling point, and melting point .科学研究应用

Mitochondrial Uncoupling Agent

Carbonyl cyanide 3-chlorophenylhydrazone: acts as a potent mitochondrial uncoupler. It disrupts the coupling between electron transport and ATP synthesis in the mitochondria. By dissipating the proton gradient across the inner mitochondrial membrane, CCCP uncouples oxidative phosphorylation. Researchers use it to study mitochondrial function, energy metabolism, and cellular bioenergetics .

Cellular Bioenergetics Research

In bioenergetics studies, CCCP serves as a valuable tool to investigate mitochondrial respiration, proton leak, and mitochondrial membrane potential. Researchers use it to assess mitochondrial dysfunction, evaluate drug effects, and explore metabolic pathways .

Drug Discovery and Toxicology

CCCP’s ability to uncouple oxidative phosphorylation makes it relevant in drug discovery. Scientists screen compounds for their impact on mitochondrial function using CCCP as a reference. Additionally, it aids in assessing drug-induced mitochondrial toxicity .

Pesticide Adsorption Studies

While not directly related to CCCP, its structural analogs have been studied for adsorption behavior. For instance, isopropyl N-(3-chlorophenyl) carbamate (CIPC) , a pesticide, has been investigated for adsorption onto various absorbents and soil types . Although not identical, this research sheds light on the behavior of similar compounds.

Environmental Fate and Degradation Studies

CCCP’s analogs, such as pesticides, are subject to adsorption and microbial degradation in natural waters. Understanding these processes helps predict the persistence of pesticides in the environment. Researchers have studied CCCP’s counterparts like 2,4-dichlorophenoxyacetic acid (2,4-D) to gain insights into environmental fate .

Chemical Biology and Cellular Imaging

CCCP’s unique properties extend to cellular imaging. It can selectively stain mitochondria due to its uncoupling effect. Researchers use CCCP as a fluorescent probe to visualize mitochondrial morphology and function within live cells .

Carbonyl cyanide 3-chlorophenylhydrazone, Thermo Scientific Chemicals Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (CIPC) in soil and water Studies on Adsorption and Microbial Degradation of the Pesticides Isopropyl N-(3-chlorophenyl) Carbamate (CIPC) and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

作用机制

安全和危害

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Additionally, compounds containing halogens can be hazardous and may require special handling and disposal procedures .

属性

IUPAC Name |

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSWWOIQXWGEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)Cl)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457626.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457643.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457654.png)

![1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6457666.png)

![4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6457674.png)

![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)

![4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457688.png)

![4-(difluoromethyl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457690.png)

![2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457712.png)

![6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine](/img/structure/B6457728.png)